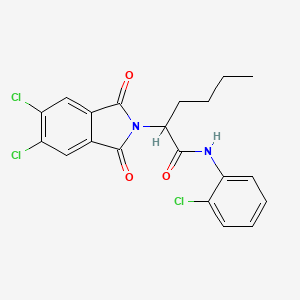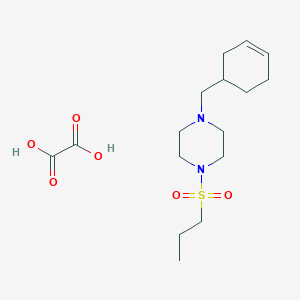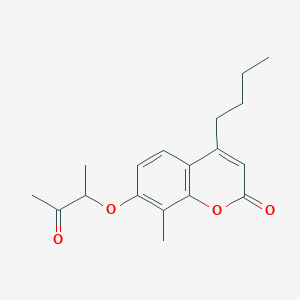![molecular formula C19H24N4O4S B3945975 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3945975.png)
5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
描述
5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as MNPA, is a chemical compound that has been widely used in scientific research for its unique properties. MNPA belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group.
作用机制
The mechanism of action of 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline involves the binding of the compound to specific sites on ion channels and receptors, leading to the modulation of their activity. This compound has been shown to bind to the glutamate-binding site of the NMDA receptor, blocking the influx of calcium ions into the cell and reducing the excitotoxicity associated with excessive NMDA receptor activation. This compound has also been shown to interact with other ion channels and receptors, such as the TRP channels and the GPCRs, modulating their activity in a selective and reversible manner.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. This compound has been shown to reduce the excitotoxicity associated with excessive NMDA receptor activation, leading to neuroprotection in several animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of other ion channels and receptors, leading to the regulation of several physiological processes, such as pain sensation, thermoregulation, and cardiovascular function.
实验室实验的优点和局限性
5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments, including its high potency and selectivity, its reversible and dose-dependent activity, and its ability to modulate several ion channels and receptors. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, this compound has several limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the study of 5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, including the development of more potent and selective analogs, the exploration of its therapeutic potential in several neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. This compound has the potential to become a valuable tool compound in neuroscience research and a promising candidate for drug development in the future.
科学研究应用
5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been used extensively in scientific research for its unique properties, including its ability to modulate the activity of ion channels and receptors. This compound has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has also been used as a tool compound to study the role of other ion channels and receptors, such as the transient receptor potential (TRP) channels and the G protein-coupled receptors (GPCRs).
属性
IUPAC Name |
5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-15(16-6-4-3-5-7-16)20-18-14-17(8-9-19(18)23(24)25)21-10-12-22(13-11-21)28(2,26)27/h3-9,14-15,20H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXNTMKNABVJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B3945892.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)

![6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3945901.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3945903.png)

![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3945911.png)
![benzyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945927.png)
![1-(1-naphthylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945943.png)


![1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945948.png)

![4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3945981.png)